N-butylcycloheptanamine

Description

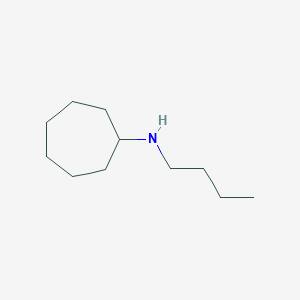

Structure

3D Structure

Properties

IUPAC Name |

N-butylcycloheptanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N/c1-2-3-10-12-11-8-6-4-5-7-9-11/h11-12H,2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAEMGQGRVOWQKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1CCCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50440659 | |

| Record name | N-butylcycloheptanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50440659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161012-67-5 | |

| Record name | N-butylcycloheptanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50440659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-butylcycloheptanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-butylcycloheptanamine is a secondary amine featuring a cycloheptyl ring and a butyl group attached to a nitrogen atom. This structure is of interest to researchers and drug development professionals due to the prevalence of substituted cycloalkylamines in medicinally active compounds. The cycloheptyl moiety can influence a molecule's lipophilicity, conformational flexibility, and metabolic stability, potentially leading to improved pharmacokinetic and pharmacodynamic profiles. This guide provides a detailed overview of the primary synthetic routes to this compound, focusing on practical laboratory-scale preparation, purification, and characterization.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 161012-67-5 | [1] |

| Molecular Formula | C₁₁H₂₃N | [1] |

| Molecular Weight | 169.31 g/mol | [1] |

| Boiling Point (Predicted) | 226.2 ± 8.0 °C at 760 mmHg | [1][2] |

| Density (Predicted) | 0.84 ± 0.1 g/cm³ | [1][2] |

| pKa (Predicted) | 11.23 ± 0.20 | [1] |

Synthetic Strategies

The synthesis of this compound can be approached through two primary and reliable methods: reductive amination of cycloheptanone and N-alkylation of cycloheptylamine. Each method offers distinct advantages and is amenable to various laboratory setups.

Method 1: Reductive Amination of Cycloheptanone with Butylamine

Reductive amination is a highly efficient and widely used one-pot method for the synthesis of secondary amines from a carbonyl compound and a primary amine.[3][4] The reaction proceeds through the initial formation of an imine intermediate, which is then reduced in situ to the desired amine.[5] This method is often preferred due to its operational simplicity and the commercial availability of the starting materials.[6]

Reaction Mechanism:

The reaction begins with the nucleophilic attack of butylamine on the carbonyl carbon of cycloheptanone, forming a hemiaminal intermediate. This is followed by the acid-catalyzed dehydration to yield a cycloheptylimine. The imine is then reduced by a suitable reducing agent to afford this compound.

Figure 1: Reductive Amination of Cycloheptanone with Butylamine.

Causality Behind Experimental Choices:

-

Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent for one-pot reductive aminations.[4][7][8][9] It is mild enough not to significantly reduce the starting ketone, but it readily reduces the iminium ion as it forms.[5] This selectivity minimizes the formation of cycloheptanol as a byproduct. Other reducing agents like sodium cyanoborohydride (NaBH₃CN) are also effective but are more toxic. Sodium borohydride (NaBH₄) can be used, but it is less selective and may require a two-step procedure where the imine is pre-formed.[4][8]

-

Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for reactions using NaBH(OAc)₃ as they are aprotic and do not react with the reducing agent.[4][8]

-

Stoichiometry: A slight excess of the amine and the reducing agent is often used to ensure complete conversion of the ketone.

Detailed Experimental Protocol (Representative):

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add cycloheptanone (1.0 eq.). Dissolve it in dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approximately 0.2 M concentration).

-

Amine Addition: Add n-butylamine (1.1 eq.) to the solution and stir the mixture at room temperature for 20-30 minutes to allow for imine formation.

-

Reducing Agent Addition: Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the reaction mixture. The addition may be exothermic.

-

Reaction: Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases. Transfer the mixture to a separatory funnel and separate the layers.

-

Extraction: Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.[10][11][12]

Data Summary for Reductive Amination:

| Parameter | Conditions/Value |

| Reactants | Cycloheptanone, n-Butylamine |

| Reducing Agent | Sodium Triacetoxyborohydride |

| Solvent | Dichloromethane (DCM) |

| Temperature | Room Temperature |

| Reaction Time | 12-24 hours |

| Typical Yield | 80-95% (Estimated based on similar reactions) |

Method 2: N-Alkylation of Cycloheptylamine with a Butyl Halide

This method involves the direct alkylation of a primary amine (cycloheptylamine) with an alkylating agent, such as 1-bromobutane or 1-iodobutane. A base is required to neutralize the hydrohalic acid formed during the reaction.

Reaction Mechanism:

The reaction proceeds via a standard Sₙ2 mechanism where the lone pair of electrons on the nitrogen of cycloheptylamine attacks the electrophilic carbon of the butyl halide, displacing the halide ion.

Figure 2: N-Alkylation of Cycloheptylamine.

Causality Behind Experimental Choices:

-

Alkylating Agent: 1-Bromobutane is a common and effective alkylating agent.[13][14][15][16] 1-Iodobutane can also be used and is generally more reactive but also more expensive.

-

Base: An inorganic base like potassium carbonate (K₂CO₃) or a non-nucleophilic organic base like triethylamine (NEt₃) is used to scavenge the HBr produced. This prevents the protonation of the starting amine, which would render it non-nucleophilic.

-

Solvent: A polar aprotic solvent such as acetonitrile or dimethylformamide (DMF) is typically used to facilitate the Sₙ2 reaction.

-

Overalkylation: A potential side reaction is the dialkylation of the primary amine to form a tertiary amine. This can be minimized by using a slight excess of the primary amine relative to the alkylating agent.

Detailed Experimental Protocol (Representative):

-

Reaction Setup: In a round-bottom flask, dissolve cycloheptylamine (1.2 eq.) and potassium carbonate (2.0 eq.) in acetonitrile.

-

Alkylating Agent Addition: Add 1-bromobutane (1.0 eq.) dropwise to the stirred suspension.

-

Reaction: Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and monitor the progress by TLC or GC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Solvent Removal: Concentrate the filtrate under reduced pressure to remove the solvent.

-

Extraction: Dissolve the residue in diethyl ether and wash with water to remove any remaining salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

-

Purification: Purify the crude this compound by fractional distillation under reduced pressure or column chromatography.[10][11][12]

Data Summary for N-Alkylation:

| Parameter | Conditions/Value |

| Reactants | Cycloheptylamine, 1-Bromobutane |

| Base | Potassium Carbonate (K₂CO₃) |

| Solvent | Acetonitrile |

| Temperature | Reflux |

| Reaction Time | 6-12 hours |

| Typical Yield | 70-85% (Estimated based on similar reactions) |

Purification and Characterization

Purification:

-

Fractional Distillation: Given the predicted boiling point of this compound (226.2 °C at atmospheric pressure), purification by fractional distillation under reduced pressure is a viable and efficient method for obtaining high-purity material, especially on a larger scale.[11][12][17]

-

Column Chromatography: For smaller scale purifications or for the removal of closely related impurities, column chromatography on silica gel can be employed.[10][18][19][20] Due to the basic nature of the amine, it is often beneficial to use a mobile phase containing a small amount of a basic modifier, such as triethylamine (e.g., 1-2% in a hexane/ethyl acetate gradient), to prevent peak tailing.[18][19] Alternatively, amine-functionalized silica can be used.[18]

Characterization (Predicted NMR Data):

Predicted ¹H NMR (CDCl₃, 400 MHz):

-

δ 2.6-2.8 ppm (m, 1H): Methine proton on the cycloheptyl ring attached to the nitrogen (-CH(NH)-).

-

δ 2.4-2.6 ppm (t, 2H): Methylene protons of the butyl group adjacent to the nitrogen (-NH-CH₂-).

-

δ 1.3-1.8 ppm (m, 14H): Methylene protons of the cycloheptyl ring and the two internal methylene groups of the butyl chain.

-

δ 0.9 ppm (t, 3H): Methyl protons of the butyl group (-CH₃).

-

δ ~1.0-2.0 ppm (br s, 1H): Amine proton (-NH-). The chemical shift and multiplicity of this proton can vary depending on concentration and solvent.

Predicted ¹³C NMR (CDCl₃, 100 MHz):

-

δ ~60-65 ppm: Methine carbon of the cycloheptyl ring attached to the nitrogen.

-

δ ~45-50 ppm: Methylene carbon of the butyl group adjacent to the nitrogen.

-

δ ~30-35 ppm: Methylene carbons of the cycloheptyl ring.

-

δ ~25-30 ppm: Methylene carbons of the cycloheptyl ring and the butyl chain.

-

δ ~20 ppm: Methylene carbon of the butyl chain.

-

δ ~14 ppm: Methyl carbon of the butyl group.

Applications in Drug Development

Secondary amines, particularly those incorporating cyclic moieties, are prevalent structural motifs in a vast array of biologically active compounds and approved drugs.[6][24] The incorporation of a cycloheptyl group can be a strategic decision in drug design to:

-

Modulate Lipophilicity: The cycloheptyl group can increase the lipophilicity of a molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.

-

Introduce Conformational Constraint: The seven-membered ring can limit the conformational freedom of a molecule, potentially leading to a more favorable interaction with a biological target.

-

Enhance Metabolic Stability: N-alkylated cyclic amines can exhibit improved metabolic stability compared to their linear or smaller ring counterparts.[25]

While specific biological activities for this compound are not extensively documented, related N-alkylated cyclic amines have shown a range of activities, including antimicrobial and antitumor effects.[26][27][28] Therefore, this compound represents a valuable building block for the synthesis of novel compounds for screening in various drug discovery programs.

Safety Considerations

Reactants:

-

Cycloheptanone: Flammable liquid and vapor. Harmful if swallowed. Causes serious eye damage.[3][7][12][19][29]

-

n-Butylamine: Highly flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.[1][2][5][11][22]

-

Sodium Triacetoxyborohydride: In contact with water, releases flammable gases. Causes serious eye damage and skin irritation. May cause respiratory irritation.[10][18][20][21][30]

-

1-Bromobutane: Flammable liquid and vapor. Harmful if swallowed. Causes skin and eye irritation.

General Precautions:

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, should be worn at all times.

-

Care should be taken when handling flammable liquids and strong bases.

-

Quenching of the reaction with sodium triacetoxyborohydride should be done slowly and cautiously to control the evolution of gas.

References

-

[18] Is there an easy way to purify organic amines? - Biotage. (2023-01-19). (URL: [Link])

-

[10] A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture - American Chemical Society. (URL: [Link])

-

[30] US3864402A - Purification of secondary alkyl amines - Google Patents. (URL: )

-

[19] How do I purify ionizable organic amine compounds using flash column chromatography? (2023-02-10). (URL: [Link])

-

[20] Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups - PubMed. (2008-06-13). (URL: [Link])

-

[7] Myers Chem 115. (URL: )

-

[21] Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. (URL: [Link])

-

[5] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1 | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

-

[11] Purification: Fractional Distillation - Department of Chemistry : University of Rochester. (URL: [Link])

-

[22] Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - Publications. (URL: [Link])

-

[29] Some examples of N‐alkylamines with relevant biological activity. - ResearchGate. (URL: [Link])

-

[12] Purification by Fractional distillation/crystallisation (Theory) : Organic Chemistry Virtual Lab. (URL: [Link])

-

[23] Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - NIH. (URL: [Link])

-

[4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures - Organic Chemistry Portal. (URL: [Link])

-

[9] Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. (URL: )

-

[26] Synthesis and biological studies of N-alkylated cyclic diamines - PubMed. (URL: [Link])

-

[24] Deoxygenative photochemical alkylation of secondary amides enables a streamlined synthesis of substituted amines - PMC - NIH. (2025-01-22). (URL: [Link])

-

[17] Purification by fractional distillation | - ChemBAM. (URL: [Link])

-

[27] Synthesis of N-alkyl-beta-D-glucosylamines and their antimicrobial activity against Fusarium proliferatum, Salmonella typhimurium, and Listeria innocua - PubMed. (2009-12-09). (URL: [Link])

-

[31] Deciding which is the best 1H NMR predictor for organic compounds using statistical tools. (2022-02-23). (URL: [Link])

-

[6] Important biologically active N-alkylated amines. - ResearchGate. (URL: [Link])

-

[32] 1H and 13 C NMR Chemical Shift Prediction Models - Edwin [ALERT]. (2019). (URL: [Link])

-

5.3: Fractional Distillation - Chemistry LibreTexts. (2021-03-05). (URL: [Link])

-

[33] Application in medicinal chemistry. (a) Efficient synthesis of the key... - ResearchGate. (URL: [Link])

-

[34] Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025-11-27). (URL: [Link])

-

[35] 22.3 Synthesis of Amines | Organic Chemistry - YouTube. (2021-04-29). (URL: [Link])

-

[13] 1-bromobutane synthesis - YouTube. (2021-01-22). (URL: [Link])

-

[14] Chemistry 210 Experiment 8. (URL: )

-

[36] Simple and fractional distillations (video) - Khan Academy. (URL: [Link])

-

[37] The Use of Heterocycles as Important Structures in Medicinal Chemistry - The Aquila Digital Community. (2019-04-14). (URL: [Link])

-

[15] Experiment 5: The Preparation of 1-Bromobutane From 1-Butanol | PDF | Hydroxide - Scribd. (URL: [Link])

-

[28] Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides - MDPI. (URL: [Link])

-

[16] Chemistry Lab: 1-Bromobutane Synthesis | PDF | Chemical Reactions | Sulfuric Acid - Scribd. (URL: [Link])

-

[38] Synthesis of N-cyclohexylmaleimide and Preparation of It's Purified Particles. (2025-08-07). (URL: [Link])

Sources

- 1. This compound CAS#: 161012-67-5 [m.chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 9. chemistry.mdma.ch [chemistry.mdma.ch]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Purification [chem.rochester.edu]

- 12. Purification by Fractional distillation/crystallisation (Theory) : Organic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 13. youtube.com [youtube.com]

- 14. Chemistry 210 Experiment 8 [home.miracosta.edu]

- 15. scribd.com [scribd.com]

- 16. scribd.com [scribd.com]

- 17. chembam.com [chembam.com]

- 18. biotage.com [biotage.com]

- 19. biotage.com [biotage.com]

- 20. Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. ualberta.scholaris.ca [ualberta.scholaris.ca]

- 22. docs.nrel.gov [docs.nrel.gov]

- 23. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Deoxygenative photochemical alkylation of secondary amides enables a streamlined synthesis of substituted amines - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. Synthesis and biological studies of N-alkylated cyclic diamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Synthesis of N-alkyl-beta-D-glucosylamines and their antimicrobial activity against Fusarium proliferatum, Salmonella typhimurium, and Listeria innocua - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides [mdpi.com]

- 29. researchgate.net [researchgate.net]

- 30. US3864402A - Purification of secondary alkyl amines - Google Patents [patents.google.com]

- 31. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 32. researchgate.net [researchgate.net]

- 33. researchgate.net [researchgate.net]

- 34. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. youtube.com [youtube.com]

- 36. Khan Academy [khanacademy.org]

- 37. aquila.usm.edu [aquila.usm.edu]

- 38. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physicochemical Properties of N-butylcycloheptanamine: A Compass for Drug Discovery

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the intricate landscape of drug discovery and development, a thorough understanding of a molecule's physicochemical properties is not merely a preliminary step but the very foundation upon which successful therapeutic agents are built. These intrinsic characteristics govern a compound's behavior from the moment of administration to its interaction with the biological target, profoundly influencing its absorption, distribution, metabolism, excretion, and toxicity (ADME-T) profile. This guide provides a comprehensive technical overview of the core physicochemical properties of N-butylcycloheptanamine, a secondary amine with a unique cycloheptyl moiety. By delving into both predicted data and the rigorous experimental methodologies for their determination, we aim to equip researchers with the critical knowledge to navigate the complexities of leveraging such a scaffold in medicinal chemistry programs.

The Molecular Blueprint: Structure and Core Identifiers

This compound presents a fascinating structural combination of a flexible n-butyl chain and a larger, conformationally dynamic cycloheptyl ring, both appended to a secondary amine. This architecture imparts a distinct balance of lipophilicity and basicity, the implications of which will be explored throughout this guide.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₃N | |

| Molecular Weight | 169.31 g/mol | |

| Chemical Structure | ||

| ||

| SMILES | CCCCNC1CCCCCC1 | |

| InChI | InChI=1S/C11H23N/c1-2-3-7-12-11-9-5-4-6-8-10-11/h11-12H,2-10H2,1H3 |

Key Physicochemical Descriptors: A Quantitative Overview

The following table summarizes the predicted physicochemical properties of this compound. In the absence of extensive experimental data, these computational predictions serve as a valuable starting point for understanding the molecule's behavior and for guiding experimental design. The subsequent sections will detail the experimental protocols for the empirical determination of these crucial parameters.

| Physicochemical Property | Predicted Value | Significance in Drug Development |

| Boiling Point | 226.2 ± 8.0 °C | Influences purification, formulation, and stability.[1] |

| Melting Point | 25.3 ± 12.0 °C | Affects solubility, dissolution rate, and manufacturability.[2][3] |

| Aqueous Solubility (logS) | -3.5 | Critical for absorption and bioavailability.[4][5][6] |

| pKa (Basic) | 11.23 ± 0.20 | Governs ionization state, impacting solubility, permeability, and target binding.[7][8][9][10] |

| logP | 3.85 | A measure of lipophilicity, influencing permeability, metabolism, and toxicity.[11][12][13][14] |

I. Boiling Point: A Measure of Volatility and Intermolecular Forces

The boiling point of a compound provides insights into the strength of its intermolecular forces. For this compound, the presence of the secondary amine allows for hydrogen bonding, albeit weaker than in primary amines or alcohols, which contributes to a relatively high boiling point.

Experimental Protocol: Boiling Point Determination (Capillary Method)

This method is suitable for small quantities of liquid and provides a sharp, reproducible boiling point.

Step-by-Step Methodology:

-

Sample Preparation: Place a few drops of this compound into a small test tube.

-

Capillary Inversion: Seal one end of a capillary tube using a flame. Place the sealed capillary tube, open end down, into the test tube containing the sample.

-

Apparatus Assembly: Attach the test tube to a thermometer, ensuring the sample is level with the thermometer bulb. Suspend the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil).

-

Heating: Gently heat the side arm of the Thiele tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Observation: Continue heating until a steady stream of bubbles is observed. Then, remove the heat source.

-

Boiling Point Determination: The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.

Caption: Workflow for Boiling Point Determination.

II. Melting Point: Characterizing the Solid State

The melting point is a critical parameter for solid compounds, influencing their solubility and dissolution rate. For this compound, with a predicted melting point near room temperature, its physical state under ambient conditions will be a key consideration for handling and formulation.

Experimental Protocol: Melting Point Determination (Capillary Method)

This standard technique provides a sharp melting range for crystalline solids.

Step-by-Step Methodology:

-

Sample Preparation: Ensure the this compound sample is solidified (if necessary, by cooling) and finely powdered.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of material.

-

Packing: Invert the capillary tube and gently tap it on a hard surface to pack the sample into the sealed end. The sample height should be 2-3 mm.

-

Apparatus Insertion: Place the loaded capillary tube into a melting point apparatus.

-

Heating and Observation: Heat the sample at a controlled rate. Observe the sample through the magnifying lens.

-

Melting Range Determination: Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point.

Caption: Workflow for Melting Point Determination.

III. Aqueous Solubility: The Gateway to Bioavailability

Aqueous solubility is a paramount property for any orally administered drug, as a compound must dissolve in the gastrointestinal fluids to be absorbed.[4][5][6] The predicted low aqueous solubility of this compound suggests that formulation strategies may be necessary to enhance its bioavailability.

Experimental Protocol: Aqueous Solubility Determination (Shake-Flask Method)

This equilibrium-based method is the gold standard for determining thermodynamic solubility.

Step-by-Step Methodology:

-

Sample Preparation: Add an excess amount of this compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature (typically 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

-

Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved this compound using a suitable analytical technique (e.g., HPLC-UV, LC-MS).

-

Calculation: The measured concentration represents the aqueous solubility of the compound under the specified conditions.

IV. pKa: The Ionization Constant and its Biological Implications

The pKa of a molecule dictates its ionization state at a given pH. For an amine like this compound, the pKa of its conjugate acid determines the ratio of the neutral (lipophilic) to the protonated (hydrophilic) form. This equilibrium is fundamental to a drug's ability to traverse biological membranes and interact with its target.[7][8][9][10] The high predicted pKa of this compound indicates that it will be predominantly protonated at physiological pH.

Experimental Protocol: pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the pKa of ionizable compounds.

Step-by-Step Methodology:

-

Solution Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol to ensure solubility). Add a known excess of a standardized strong acid (e.g., HCl) to fully protonate the amine.

-

Apparatus Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a thermostatted vessel with a magnetic stirrer and immerse the calibrated pH electrode.

-

Titration: Titrate the solution with a standardized strong base (e.g., NaOH) of known concentration, adding the titrant in small, precise increments.

-

Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which can be determined from the inflection point of the titration curve or by analyzing the first derivative of the curve.

Caption: Logical Flow of pKa Determination.

V. logP: Quantifying Lipophilicity

The partition coefficient (logP) is a measure of a compound's differential solubility in a nonpolar solvent (typically n-octanol) and a polar solvent (water). It is a critical indicator of a drug's ability to cross cell membranes, its volume of distribution, and its potential for metabolic clearance and off-target toxicity.[11][12][13][14] The predicted logP of this compound suggests a moderate to high lipophilicity.

Experimental Protocol: logP Determination (Shake-Flask Method)

This classic method directly measures the partitioning of a compound between two immiscible phases.

Step-by-Step Methodology:

-

Phase Saturation: Pre-saturate n-octanol with water and water (or an appropriate buffer) with n-octanol by shaking them together and allowing the phases to separate.

-

Sample Preparation: Dissolve a known amount of this compound in either the pre-saturated n-octanol or the pre-saturated aqueous phase.

-

Partitioning: Combine the phase containing the compound with a known volume of the other pre-saturated phase in a sealed vessel.

-

Equilibration: Shake the vessel for a sufficient time to allow the compound to partition between the two phases and reach equilibrium.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.

-

Quantification: Carefully remove an aliquot from each phase and determine the concentration of this compound in both the n-octanol and aqueous layers using a suitable analytical method (e.g., HPLC-UV, LC-MS).

-

Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Conclusion: A Predictive Framework for Advancing this compound Analogs

The physicochemical properties of this compound, as outlined in this guide, provide a foundational understanding of its potential as a scaffold in drug discovery. The interplay of its structural features gives rise to a unique profile of basicity and lipophilicity that will undoubtedly influence its pharmacokinetic and pharmacodynamic behavior. While the provided data are largely predictive, they offer invaluable guidance for the synthesis and evaluation of analogs. The detailed experimental protocols herein serve as a robust framework for the empirical validation of these properties, a critical step in the journey from a promising chemical entity to a viable therapeutic candidate. As research in this area progresses, the iterative process of prediction, synthesis, and experimental characterization will be paramount in unlocking the full therapeutic potential of this compound and its derivatives.

References

-

Pion. (2023). What is pKa and how is it used in drug development?[Link]

-

Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38. [Link]

-

ACD/Labs. (n.d.). The Impact of Ionization in Drug Discovery & Development. [Link]

-

Wen, H., & Morris, M. E. (2022). Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity. Expert Opinion on Drug Metabolism & Toxicology, 18(1), 1-4. [Link]

-

Peterson, M. (2018). What does pKa mean and why can it influence drug absorption and excretion?[Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

-

Ciurea, C. N., & Ciurba, A. (2020). The Importance of Solubility for New Drug Molecules. Farmacia, 68(3), 385-391. [Link]

-

Galan, J. (2018). DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

Di, L., & Kerns, E. H. (2018). Why Decreasing Lipophilicity Alone Is Often Not a Reliable Strategy for Extending IV Half-life. ACS Medicinal Chemistry Letters, 9(5), 458–462. [Link]

-

Lopera, V. M., et al. (2004). Lipophilicity affects the pharmacokinetics and toxicity of local anaesthetic agents administered by caudal block. Clinical and Experimental Pharmacology and Physiology, 31(1-2), 116-118. [Link]

-

Shultz, M. D. (2020). Integrating the Impact of Lipophilicity on Potency and Pharmacokinetic Parameters Enables the Use of Diverse Chemical Space during Small Molecule Drug Optimization. Journal of Medicinal Chemistry, 63(15), 7939–7950. [Link]

-

ResearchGate. (2020). Integrating the Impact of Lipophilicity on Potency and Pharmacokinetic Parameters Enables the Use of Diverse Chemical Space during Small Molecule Drug Optimization. [Link]

-

protocols.io. (2024). LogP / LogD shake-flask method. [Link]

-

ResearchGate. (2024). LogP / LogD shake-flask method v1. [Link]

-

Chu, K., & Yalkowsky, S. H. (2009). An interesting relationship between drug absorption and melting point. International Journal of Pharmaceutics, 373(1-2), 24-40. [Link]

-

PubMed. (2009). An interesting relationship between drug absorption and melting point. [Link]

-

NANOLAB. (n.d.). Melting Point Determination in Pharmaceutical Industry. [Link]

-

ResolveMass Laboratories Inc. (n.d.). Melting Point Determination. [Link]

-

PubMed Central. (2016). Melting Point Distribution Analysis of Globally Approved and Discontinued Drugs: A Research for Improving the Chance of Success of Drug Design and Discovery. [Link]

-

ResearchGate. (2007). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. [Link]

-

Omni Calculator. (n.d.). Boiling Point Calculator. [Link]

-

ResearchGate. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (log D) from low drug amounts. [Link]

-

MDPI. (2024). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. [Link]

-

MDPI. (2022). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

-

JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. [Link]

- Lokey Lab Protocols. (2017). Shake Flask logK.

-

ACS Publications. (2023). General Equation to Estimate the Physicochemical Properties of Aliphatic Amines. [Link]

-

Chemistry LibreTexts. (2024). Properties of amines. [Link]

-

PubMed Central. (2023). Determination and Correlation of Solubility of N-Acetylglucosamine in Four Aqueous Binary Solvents from 283.15 to 323.15 K. [Link]

-

ACS Publications. (2010). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. [Link]

-

Scribd. (n.d.). Potentiometric Acid-Base Titration Guide. [Link]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. [Link]

Sources

- 1. Chemical Boiling Point Calculator - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 2. Prediction the Normal Boiling Points of Primary, Secondary and Tertiary Liquid Amines from their Molecular Structure Descriptors | CMST [cmst.eu]

- 3. Extending pKa prediction accuracy: high-throughput pKa measurements to understand pKa modulation of new chemical series - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Predicting glass transition temperature and melting point of organic compounds via machine learning and molecular embeddings - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D1EA00090J [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Toward Fully in Silico Melting Point Prediction Using Molecular Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Melting point prediction of organic molecules by deciphering the chemical structure into a natural language - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Artificial neural network models for the prediction of CO2 solubility in aqueous amine solutions [ouci.dntb.gov.ua]

- 12. Boiling Point Predictor | AAT Bioquest [aatbio.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. LogP / LogD shake-flask method [protocols.io]

N-butylcycloheptanamine CAS number and identification

An In-depth Technical Guide to N-butylcycloheptanamine: Synthesis, Identification, and Characterization

Introduction

This compound is a secondary amine featuring a cycloheptyl ring and an n-butyl group attached to a central nitrogen atom. As with many secondary amines, its potential applications can span from being a building block in organic synthesis to a precursor for more complex molecules in pharmaceutical and materials science research. A thorough understanding of its synthesis, purification, and analytical characterization is paramount for any researcher working with this compound. This guide provides a comprehensive overview of this compound, focusing on its definitive identification through modern analytical techniques.

Chemical Identity and Properties

A clear definition of the target molecule is the foundation of any scientific investigation. The core identifiers for this compound are summarized below.

| Identifier | Value |

| CAS Number | 161012-67-5[1][2] |

| IUPAC Name | This compound |

| Molecular Formula | C₁₁H₂₅N |

| Molecular Weight | 171.33 g/mol |

| Structure |

Note: A placeholder image is used for the chemical structure. A proper 2D chemical structure drawing would be included in a formal document.

Synthesis via Reductive Amination

The most direct and widely employed method for synthesizing secondary amines like this compound is through reductive amination.[3] This one-pot reaction involves the condensation of a ketone (cycloheptanone) with a primary amine (n-butylamine) to form an intermediate imine, which is then reduced in situ to the target secondary amine.[3][4]

The choice of reducing agent is critical for the success of this reaction. Agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred because they are mild enough to selectively reduce the protonated imine intermediate much faster than the starting ketone, thereby preventing the formation of cycloheptanol as a byproduct.[4] Alternatively, catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Platinum oxide (PtO₂) can be employed.[5][6]

Experimental Protocol: Synthesis

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add cycloheptanone (1.0 eq).

-

Amine Addition: Add n-butylamine (1.1 eq) to the flask.

-

Solvent: Add a suitable solvent such as methanol or dichloromethane.

-

pH Adjustment: If using a borohydride reagent, add acetic acid to maintain a slightly acidic pH (around 5-6), which catalyzes imine formation.

-

Reducing Agent Addition: Slowly add sodium triacetoxyborohydride (1.5 eq) to the stirring solution portion-wise to control any effervescence.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by distillation under reduced pressure.

Synthesis Workflow Diagram

Caption: Reductive amination workflow for this compound synthesis.

Advanced Analytical Characterization

Unambiguous identification of the synthesized compound is crucial. A combination of spectroscopic and chromatographic techniques provides a comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of an organic compound by providing detailed information about the chemical environment of ¹H and ¹³C nuclei.[1]

¹H NMR (Proton NMR): The proton NMR spectrum will show signals corresponding to the protons on the n-butyl group and the cycloheptyl ring.

-

N-H Proton: A broad singlet, typically in the range of δ 0.5-2.0 ppm. The chemical shift and appearance of this peak are highly dependent on concentration and solvent.

-

Protons Alpha to Nitrogen (N-CH₂ and N-CH): These protons are deshielded by the adjacent electronegative nitrogen atom and will appear downfield, likely in the range of δ 2.5-3.0 ppm.[7]

-

Cycloheptyl Ring Protons: A series of complex multiplets will be observed for the 12 protons on the cycloheptyl ring, typically in the range of δ 1.2-1.8 ppm.

-

n-Butyl Chain Protons: The spectrum will show a triplet for the terminal methyl group (CH₃) around δ 0.9 ppm, and multiplets for the other two methylene groups (CH₂) between δ 1.2-1.6 ppm.

¹³C NMR (Carbon-13 NMR): The carbon spectrum provides information on all unique carbon environments.

-

Carbons Alpha to Nitrogen: The carbon of the cycloheptyl ring attached to the nitrogen and the first methylene carbon of the butyl group will be the most downfield of the aliphatic signals, typically in the range of δ 50-60 ppm.

-

Other Aliphatic Carbons: The remaining carbons of the cycloheptyl ring and the n-butyl chain will appear as a series of peaks in the upfield region, generally between δ 14-40 ppm. The terminal methyl carbon of the butyl group will be the most upfield signal.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[8][9] For a secondary amine like this compound, the key diagnostic absorptions are:

-

N-H Stretch: A single, weak to moderate, sharp absorption band in the region of 3300-3350 cm⁻¹. This distinguishes it from primary amines, which show two bands in this region, and tertiary amines, which show none.[10]

-

C-H Stretch (Aliphatic): Strong, sharp peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) corresponding to the sp³ C-H bonds of the cycloheptyl and butyl groups.[9]

-

N-H Bend: A moderate absorption that may appear around 1500-1600 cm⁻¹, though it can be weak and is not always observed.[8]

-

C-N Stretch: A moderate absorption in the fingerprint region, typically between 1020-1250 cm⁻¹, for aliphatic amines.[10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its identification.

-

Molecular Ion Peak (M⁺): The spectrum should show a molecular ion peak at an m/z (mass-to-charge ratio) corresponding to the molecular weight of the compound (171.33).

-

Fragmentation Pattern: The most common fragmentation pathway for amines is alpha-cleavage, where the bond between the carbon alpha to the nitrogen and an adjacent carbon is broken. This would lead to the formation of stable iminium ions. For this compound, two primary alpha-cleavage fragments would be expected:

-

Loss of a propyl radical (C₃H₇•) from the butyl chain, resulting in a fragment at m/z = 128.

-

Cleavage within the cycloheptyl ring.

-

Gas Chromatography (GC)

GC is an excellent technique for assessing the purity of volatile compounds. However, the analysis of secondary amines by GC can be challenging due to their polarity, which often leads to poor peak shape (tailing) and potential decomposition on the column.[11][12]

Protocol Consideration for GC Analysis:

-

Column Selection: A deactivated, base-treated column is often necessary to minimize peak tailing.[12]

-

Derivatization: To improve volatility and reduce polarity, derivatization is a highly recommended strategy. The amine can be converted into a less polar derivative, such as a pentafluorobenzamide, by reacting it with an agent like pentafluorobenzoyl chloride.[13] This greatly improves chromatographic performance and allows for sensitive detection using an Electron Capture Detector (ECD).[11]

-

Solvent Choice: Care must be taken when choosing an injection solvent. Alcohols like methanol or ethanol can sometimes react with amines at high injector temperatures to form condensation products, leading to artifact peaks in the chromatogram.[14] Using a more inert solvent like chloroform or dichloromethane is advisable.

Analytical Workflow Diagram

Caption: Integrated analytical workflow for compound identification and purity assessment.

Conclusion

The synthesis and characterization of this compound are readily achievable through standard organic chemistry techniques. Reductive amination provides a reliable route for its synthesis, and a combination of NMR, IR, and mass spectrometry allows for its unambiguous structural identification. For purity assessment, gas chromatography is effective, particularly when coupled with a derivatization step to ensure robust and reproducible results. This guide provides the foundational protocols and theoretical background necessary for researchers to confidently synthesize and characterize this compound.

References

-

MDPI. (2022). Determination of Gaseous and Particulate Secondary Amines in the Atmosphere Using Gas Chromatography Coupled with Electron Capture Detection. Available at: [Link]

-

Journal of AOAC INTERNATIONAL. (2020). Gas Chromatographic Determination of Primary and Secondary Amines as Pentafluorobenzamide Derivatives. Available at: [Link]

-

Agilent. Analysis of primary, secondary and tertiary amines. Available at: [Link]

-

Clark, C. R., DeRuiter, J., & Noggle, F. T. (1992). GC-MS identification of amine-solvent condensation products formed during analysis of drugs of abuse. Journal of Chromatographic Science, 30(10), 399-404. Available at: [Link]

-

ResearchGate. Synthesis of N-BOC amines by various routes. Available at: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0031404). Available at: [Link]

-

Wikipedia. Reductive amination. Available at: [Link]

-

Pearson+. Using cyclohexanone as the starting material, describe how each of.... Available at: [Link]

-

MDPI. (2023). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. Available at: [Link]

-

Michigan State University Department of Chemistry. Infrared Spectrometry. Available at: [Link]

-

ResearchGate. Formation of butylamine in the reductive amination of butyraldehyde.... Available at: [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

-

ResearchGate. Reductive amination of cyclohexanone with methylamine a, propargylamine e and cyclopropylamine f using RsRedAms and MtRedAm. Available at: [Link]

-

Chad's Prep. (2021). 22.3 Synthesis of Amines | Organic Chemistry. Available at: [Link]

-

Michigan State University Department of Chemistry. Proton NMR Table. Available at: [Link]

-

University of Calgary. IR Spectroscopy Tutorial: Amines. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound CAS#: 161012-67-5 [m.chemicalbook.com]

- 3. Reductive amination - Wikipedia [en.wikipedia.org]

- 4. Using cyclohexanone as the starting material, describe how each o... | Study Prep in Pearson+ [pearson.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Proton NMR Table [www2.chemistry.msu.edu]

- 8. Infrared Spectrometry [www2.chemistry.msu.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. mdpi.com [mdpi.com]

- 12. gcms.labrulez.com [gcms.labrulez.com]

- 13. academic.oup.com [academic.oup.com]

- 14. GC-MS identification of amine-solvent condensation products formed during analysis of drugs of abuse - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Synthesis, Characterization, and Scientific Context of N-butylcycloheptanamine

This guide provides a comprehensive technical overview of N-butylcycloheptanamine, a secondary amine of interest in synthetic chemistry. While a singular, landmark "discovery" of this compound is not prominently documented in scientific literature, its existence and synthesis are predicated on well-established principles of organic chemistry. This document will therefore focus on the logical synthesis, detailed analytical characterization, and the broader scientific context of this molecule, reflecting an approach grounded in practical laboratory application and established chemical theory.

Introduction to this compound

This compound (CAS No. 161012-67-5) is a secondary amine characterized by the presence of a butyl group and a seven-membered cycloheptyl ring attached to a central nitrogen atom.[1][2] Its structure presents an interesting combination of a flexible, medium-sized aliphatic ring and a linear alkyl chain, which can influence its physical and chemical properties, such as basicity, nucleophilicity, and steric hindrance.

| Property | Value |

| CAS Number | 161012-67-5[1][2] |

| Molecular Formula | C₁₁H₂₃N |

| Molecular Weight | 169.31 g/mol |

| Class | Secondary Aliphatic Amine |

The primary value of a compound like this compound in a research and development context often lies in its utility as a synthetic intermediate or as a scaffold for the development of more complex molecules with specific biological or material properties.

Plausible Synthetic Methodologies: Reductive Amination

The most direct and widely employed method for the synthesis of secondary amines like this compound is reductive amination . This robust reaction involves the condensation of a primary amine with a ketone or aldehyde to form an imine intermediate, which is then reduced in situ to the corresponding amine.

For the synthesis of this compound, the logical precursors are cycloheptanone and n-butylamine.[3] The reaction proceeds in two key steps:

-

Imine Formation: Cycloheptanone reacts with n-butylamine in a reversible condensation reaction to form the N-cycloheptylidenebutan-1-imine intermediate. This step is often catalyzed by a mild acid to facilitate the dehydration.

-

Reduction: The imine is then reduced to the final secondary amine. A variety of reducing agents can be employed, with the choice often depending on factors like scale, selectivity, and reaction conditions.

A critical aspect of this synthesis is the selection of a reducing agent that chemoselectively reduces the imine C=N double bond without reducing the carbonyl group of the starting cycloheptanone.[1] This prevents the wasteful formation of cycloheptanol.[1] Common reducing agents for this purpose include sodium borohydride (NaBH₄), sodium cyanobohydride (NaBH₃CN), and catalytic hydrogenation.

Below is a diagram illustrating the reductive amination pathway for the synthesis of this compound.

Sources

N-butylcycloheptanamine molecular structure and conformation

An In-depth Technical Guide to the Molecular Structure and Conformation of N-butylcycloheptanamine

Abstract

The conformational landscape of cyclic molecules is a cornerstone of modern stereochemistry, profoundly influencing their physicochemical properties, reactivity, and biological activity. While the conformational analysis of six-membered rings is well-established, larger rings such as cycloheptane present a more complex and flexible system. This guide provides a comprehensive technical exploration of the molecular structure and conformational preferences of this compound. We will dissect the intricate interplay between the flexible cycloheptane core and the N-butyl substituent, leveraging both theoretical and experimental methodologies. This document serves as a robust reference for professionals engaged in molecular design, chemical synthesis, and pharmacological evaluation, where a precise understanding of three-dimensional molecular architecture is paramount for success.

The Conformational Complexity of the Cycloheptane Scaffold

Unlike the relatively rigid cyclohexane ring, which predominantly exists in a stable chair conformation, the cycloheptane ring is significantly more flexible.[1] This flexibility gives rise to a dynamic equilibrium of multiple conformers with similar energy levels, primarily belonging to two families: the Twist-Chair (TC) and the Twist-Boat (TB) .[2]

-

Twist-Chair (TC) Conformation: Generally considered the most stable conformation for unsubstituted cycloheptane, the twist-chair form minimizes both angle strain and torsional strain. It possesses a C₂ axis of symmetry.

-

Twist-Boat (TB) Conformation: Slightly higher in energy than the TC, the twist-boat is another key conformer in the equilibrium. It also features a C₂ axis of symmetry.[3]

These conformers are not static but interconvert rapidly through a low-energy process known as pseudorotation. The energy barrier for this interconversion is low, meaning that at room temperature, a molecule like this compound exists as a dynamic ensemble of these forms.[2] The introduction of a substituent, such as the N-butylamino group, disrupts the symmetry and alters the relative energies of the conformers, leading to a preferential population of specific structures that minimize steric interactions.

Caption: Interconversion pathways for major cycloheptane conformations.

Theoretical and Computational Conformational Analysis

Computational chemistry provides indispensable tools for mapping the potential energy surface of flexible molecules and predicting the most stable conformations before embarking on laboratory synthesis and analysis.[4]

Causality Behind the Computational Workflow

The rationale for a multi-step computational approach is to balance efficiency with accuracy. A broad, rapid search with a less computationally expensive method (Molecular Mechanics) is used to identify all plausible low-energy candidates. These candidates are then subjected to a more rigorous, and costly, quantum mechanical method (DFT) to obtain highly accurate energies and geometries. This ensures that no significant conformers are missed while providing reliable final data.

Detailed Protocol for Computational Analysis

-

Initial Structure Generation:

-

Construct the 3D structure of this compound using molecular modeling software (e.g., Avogadro, ChemDraw). Ensure correct atom connectivity and basic stereochemistry.

-

-

Molecular Mechanics (MM) Conformational Search:

-

Objective: To efficiently explore the vast conformational space.

-

Method: Employ a conformational search algorithm (e.g., Monte Carlo, Systematic Rotational Search) coupled with a robust force field like MMFF94 or AMBER.

-

Procedure: a. Define all rotatable bonds (C-C bonds in the ring, C-N bond, and C-C bonds in the butyl chain). b. Initiate the search, allowing the algorithm to generate thousands of conformers by systematically rotating these bonds. c. During the search, each generated structure is subjected to energy minimization using the selected force field to relax it to the nearest local energy minimum. d. Filter the results to retain unique conformers within a specified energy window (e.g., 10-15 kJ/mol) of the global minimum.

-

-

Quantum Mechanics (QM) Optimization and Frequency Calculation:

-

Objective: To refine the geometries and obtain accurate relative energies of the most promising conformers identified by MM.

-

Method: Use Density Functional Theory (DFT), which offers a good compromise between accuracy and computational cost. The B3LYP functional with a Pople-style basis set like 6-31G(d) is a standard choice.[5]

-

Procedure: a. For each low-energy conformer from the MM search, perform a full geometry optimization using DFT. b. Following optimization, perform a frequency calculation at the same level of theory. This confirms that the structure is a true energy minimum (no imaginary frequencies) and provides thermodynamic data (enthalpy and Gibbs free energy).

-

-

Population Analysis:

-

Objective: To predict the relative abundance of each conformer at a given temperature.

-

Method: Calculate the population of each state (i) using the Boltzmann distribution equation, based on their relative Gibbs free energies (ΔG).

-

Pᵢ = (e^(-ΔGᵢ/RT)) / (Σ e^(-ΔGⱼ/RT))

-

-

Where R is the gas constant and T is the temperature in Kelvin.

-

Caption: A standard workflow for computational conformational analysis.

Predicted Conformational Landscape

The computational analysis is expected to reveal that the most stable conformers of this compound are based on the Twist-Chair (TC) scaffold. Within these TC forms, the N-butylamino substituent will preferentially occupy a "pseudo-equatorial" position to minimize 1,3-diaxial-like steric interactions. The butyl chain itself will likely adopt an extended, anti-periplanar conformation.

| Conformer ID | Cycloheptane Scaffold | Substituent Position | Relative Energy (ΔG, kJ/mol) | Predicted Population (298 K) |

| Conf-1 | Twist-Chair (TC) | Pseudo-Equatorial | 0.00 | ~ 75% |

| Conf-2 | Twist-Chair (TC) | Pseudo-Equatorial (alternate) | 1.5 | ~ 20% |

| Conf-3 | Twist-Boat (TB) | Pseudo-Equatorial | 5.0 | ~ 4% |

| Conf-4 | Twist-Chair (TC) | Pseudo-Axial | > 8.0 | < 1% |

Note: These values are illustrative and would be determined by the actual computational output.

Experimental Validation of Conformation

While computational methods provide powerful predictions, experimental validation is crucial. The two primary techniques for elucidating molecular conformation are Nuclear Magnetic Resonance (NMR) spectroscopy for the solution state and X-ray crystallography for the solid state.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful method for studying the conformation of molecules in solution, providing a time-averaged picture of the conformational ensemble.[6]

The trustworthiness of an NMR-based conformational assignment comes from the convergence of multiple, independent NMR parameters (chemical shifts, coupling constants, and NOEs) to support a single structural model. A discrepancy in one parameter would invalidate the proposed model, forcing re-evaluation.

-

Sample Preparation & Data Acquisition:

-

Dissolve 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Acquire a suite of high-resolution NMR spectra at a controlled temperature (e.g., 298 K) on a high-field spectrometer (≥400 MHz).

-

Required Experiments:

-

1D: ¹H, ¹³C{¹H}

-

2D: COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), HMBC (¹H-¹³C long-range correlation), and NOESY/ROESY (¹H-¹H through-space correlation).

-

-

-

Spectral Assignment:

-

Use the combination of 2D spectra to unambiguously assign every ¹H and ¹³C chemical shift to its corresponding atom in the molecule. The COSY spectrum maps out the proton-proton bonded network, while the HSQC and HMBC spectra link the protons to their attached carbons and those 2-3 bonds away, respectively.

-

-

Conformational Data Extraction and Interpretation:

-

¹H Chemical Shifts: Protons in sterically compressed environments (pseudo-axial) are typically shielded (shifted to lower ppm) compared to their less hindered (pseudo-equatorial) counterparts.

-

³J(H,H) Coupling Constants: Measure the vicinal (three-bond) coupling constants between protons on adjacent carbons in the ring. Using a Karplus-type relationship, these coupling constants can be related to the dihedral angles between the protons, providing precise information about the ring's pucker.

-

Nuclear Overhauser Effect (NOE): The NOESY or ROESY spectrum is critical. It reveals protons that are close in space (< 5 Å), even if they are far apart in the bonded sequence. Strong NOEs between a substituent proton and specific ring protons can definitively establish its pseudo-axial or pseudo-equatorial orientation. For example, a strong NOE between the N-H proton and two pseudo-axial protons on the same side of the ring would be compelling evidence for a pseudo-equatorial substituent.[7]

-

Sources

- 1. Hydrocarbon - Cycloalkanes, Structure, Properties | Britannica [britannica.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. auremn.org.br [auremn.org.br]

- 7. NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N’-bis-Formyl-o-tolidine - PMC [pmc.ncbi.nlm.nih.gov]

solubility of N-butylcycloheptanamine in organic solvents

An In-depth Technical Guide to the Solubility of N-butylcycloheptanamine in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility of this compound (CAS No. 161012-67-5), a secondary amine with potential applications in organic synthesis and drug discovery.[1][2][] Understanding the solubility of this compound in various organic solvents is a critical prerequisite for its effective use in laboratory and industrial settings, influencing everything from reaction kinetics to purification and formulation. This document delineates the theoretical principles governing its solubility, provides a robust experimental protocol for its quantitative determination, presents a predictive solubility profile, and discusses the practical implications for researchers, scientists, and drug development professionals.

Introduction to this compound and Its Solubility

This compound is an organic compound featuring a secondary amine functional group, where the nitrogen atom is bonded to a butyl group and a cycloheptyl ring.[1] Its molecular structure, comprising a bulky, nonpolar cycloalkane and a flexible alkyl chain, dictates its physicochemical properties and, consequently, its solubility behavior.

The solubility of an active pharmaceutical ingredient (API) or a synthetic intermediate is a cornerstone of chemical process development.[4] It directly impacts:

-

Reaction Medium Selection: Ensuring that reactants are in the same phase is crucial for optimal reaction rates and yields.

-

Purification Strategies: Techniques like crystallization and chromatography are fundamentally dependent on differential solubility.

-

Formulation Development: For drug development, solubility in various excipients and solvent systems is a key determinant of bioavailability and deliverability.[5]

-

Analytical Method Development: Preparing standardized solutions for techniques like HPLC or GC requires precise knowledge of solubility to avoid precipitation and ensure accurate quantification.[6]

This guide provides the foundational knowledge required to navigate these challenges effectively when working with this compound.

Theoretical Framework of Solubility

The dissolution of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. A compound dissolves when the energy released from solute-solvent interactions is sufficient to overcome the energy required to break solute-solute and solvent-solvent interactions.

Molecular Structure and Physicochemical Properties

-

Molecular Formula: C₁₁H₂₃N[1]

-

Molecular Weight: 169.31 g/mol [1]

-

Structure: The molecule consists of a large, nonpolar cycloheptyl group and a moderately nonpolar butyl group. The secondary amine group (-NH-) introduces a site for hydrogen bonding and a degree of polarity.

-

Polarity: Overall, this compound is a molecule of low to moderate polarity. The large hydrocarbon content (11 carbon atoms) dominates its character, making it largely lipophilic or hydrophobic. The nitrogen lone pair and the N-H bond provide a polar site capable of acting as a hydrogen bond acceptor and donor, respectively.[7][8]

The "Like Dissolves Like" Principle

This principle is the cornerstone of solubility prediction. Polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes.[9]

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces (dispersion forces). Given the significant nonpolar surface area of this compound, it is expected to be readily soluble in these solvents.[10]

-

Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF)): These solvents have dipole moments but do not have acidic protons. They can act as hydrogen bond acceptors. This compound should exhibit good solubility in these solvents due to favorable dipole-dipole interactions and the solvent's ability to accept a hydrogen bond from the amine's N-H group.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can both donate and accept hydrogen bonds. While the amine can participate in hydrogen bonding with these solvents, the large nonpolar groups may limit miscibility, especially with smaller, highly polar alcohols.[11][12] Solubility is generally expected to be good but may decrease as the solvent's polarity increases (e.g., higher solubility in butanol than in methanol).

Caption: Intermolecular forces driving solubility.

Hansen Solubility Parameters (HSP)

For a more quantitative prediction, Hansen Solubility Parameters (HSP) can be employed.[13] The total cohesive energy of a substance is divided into three components:

-

δd: Energy from dispersion forces.

-

δp: Energy from polar forces.

-

δh: Energy from hydrogen bonding forces.[14]

The principle is that substances with similar HSP values are likely to be miscible.[13] While experimentally determined HSP values for this compound are not available, they can be estimated using group contribution methods.[15][16] This allows for the screening of a wide range of solvents to find a suitable match, minimizing trial-and-error experimentation.

Experimental Determination of Solubility

To obtain precise, quantitative data, a standardized experimental protocol is required. The isothermal equilibrium method, often referred to as the shake-flask method, is the gold standard for determining thermodynamic solubility.[4]

Causality Behind Experimental Choices

-

Isothermal Conditions: Solubility is temperature-dependent. Maintaining a constant temperature ensures that the measured value is accurate and reproducible.

-

Use of Excess Solute: This ensures that the solvent becomes saturated, reaching a true equilibrium between the dissolved and undissolved states.

-

Equilibration Time: A sufficient agitation period (e.g., 24-48 hours) is critical to ensure the system has reached thermodynamic equilibrium.[6] Preliminary studies should confirm that the concentration of the solute in the solution has reached a plateau.

-

Phase Separation: Filtration through a sub-micron filter (e.g., 0.22 µm) is essential to remove all undissolved solid particles, which would otherwise lead to an overestimation of solubility.

-

Analytical Quantification: A validated, sensitive analytical method like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) is necessary for accurately measuring the solute concentration in the saturated solution.

Step-by-Step Protocol

-

Preparation:

-

Add an excess amount of this compound to a series of glass vials. The amount should be enough to ensure that solid material remains after equilibration.

-

Precisely add a known volume of the desired organic solvent to each vial.

-

-

Equilibration:

-

Tightly seal the vials to prevent solvent evaporation.

-

Place the vials in a constant-temperature shaker or water bath (e.g., 25 °C).

-

Agitate the samples for 24 to 48 hours.

-

-

Phase Separation & Sampling:

-

Stop agitation and allow the vials to rest at the same constant temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a 0.22 µm syringe filter into a pre-weighed volumetric flask. This step must be performed quickly to minimize temperature fluctuations.

-

-

Quantification:

-

Accurately dilute the filtered sample to a suitable concentration with the same solvent.

-

Analyze the concentration of this compound in the diluted sample using a validated HPLC or GC method against a calibration curve prepared with known standards.

-

-

Calculation:

-

The solubility (S) is calculated using the formula: S = (C_diluted × DF × V_flask) / W_flask Where:

-

C_diluted is the concentration of the diluted sample from the analytical instrument.

-

DF is the dilution factor.

-

V_flask is the volume of the volumetric flask.

-

W_flask is the weight of the sample taken.

-

-

Results should be reported in units such as g/100 mL or mol/L at the specified temperature.

-

Caption: Workflow for experimental solubility determination.

Predictive Solubility Profile of this compound

While comprehensive experimental data for this compound is not widely published, a predictive solubility profile can be constructed based on its molecular structure and the known solubility of analogous secondary amines.[7][10][11] Aliphatic amines are generally soluble in a wide range of organic solvents.[17]

Table 1: Predicted Solubility of this compound in Common Organic Solvents at 25 °C

| Solvent Class | Solvent | Polarity | Predicted Solubility | Rationale |

| Nonpolar | Hexane | Low | Very High / Miscible | Dominated by van der Waals forces between alkyl/cycloalkyl groups. |

| Toluene | Low | Very High / Miscible | Favorable interactions with the aromatic ring and nonpolar groups. | |

| Polar Aprotic | Diethyl Ether | Low | Very High / Miscible | Ether can accept a hydrogen bond and has a nonpolar character.[10] |

| Dichloromethane | Medium | Very High / Miscible | Good general solvent for moderately polar organic compounds.[18] | |

| Tetrahydrofuran (THF) | Medium | Very High / Miscible | Strong hydrogen bond acceptor and effective at solvating organic molecules. | |

| Acetone | Medium-High | High | Good solubility expected, though the high polarity may slightly reduce it compared to THF. | |

| Acetonitrile | High | Moderate to High | The high polarity of the nitrile group may lead to slightly lower solubility. | |

| Polar Protic | Ethanol | High | High | Can participate in hydrogen bonding; the ethyl group is compatible.[10] |

| Methanol | High | Moderate to High | Higher polarity than ethanol may slightly decrease solubility. | |

| Water | Very High | Very Low / Insoluble | The large, hydrophobic C₁₁ structure overcomes the amine's ability to hydrogen bond with water. Solubility of amines in water decreases significantly as the carbon chain lengthens past six carbons.[7][11] |

Applications and Implications

-

Organic Synthesis: The high solubility in nonpolar and polar aprotic solvents like THF, toluene, and dichloromethane makes them excellent choices as reaction media for this amine.[19]

-

Drug Discovery: As a building block, its solubility profile informs the choice of solvents for library synthesis and screening campaigns.[2][20]

-

Separation and Purification: The insolubility in water is a key property that can be exploited. The amine can be dissolved in an immiscible organic solvent (like diethyl ether) and washed with water to remove polar impurities. Furthermore, its basicity allows it to be extracted into an aqueous acid solution, separating it from neutral organic compounds.[11][21] Subsequent basification of the aqueous layer would cause the amine to precipitate or be re-extracted.

Conclusion

This compound is a predominantly nonpolar, lipophilic secondary amine with a polar site capable of hydrogen bonding. This structure results in high predicted solubility across a range of common nonpolar and polar aprotic organic solvents, with moderate to high solubility in polar protic solvents like alcohols. It is predicted to be virtually insoluble in water. This solubility profile makes it a versatile compound for applications in organic synthesis and medicinal chemistry. For precise quantitative needs, the detailed experimental protocol provided in this guide offers a reliable framework for generating accurate thermodynamic solubility data, which is indispensable for robust scientific research and development.

References

- Benchchem. An In-depth Technical Guide to the Solubility of Methyl-d3-amine Hydrochloride in Organic Solvents.

- Benchchem. This compound | CAS 161012-67-5.

- CK-12 Foundation. Physical Properties of Amines. (2026).

- Chemistry LibreTexts. 24.2: Structure and Properties of Amines. (2024).

- PubChem. N-Butylcyclopentanamine.

- Wikipedia. Hansen solubility parameter.

- Amines and Heterocycles. (2020).

- Chemistry LibreTexts. 23.1: Properties of amines. (2024).

- ACS Omega. Pencil and Paper Estimation of Hansen Solubility Parameters.

- Solubility of Things. Amines: Structure, Properties, and Reactions.

- Hansen Solubility Parameters. (Website).

- Lumen Learning. 23.1. Properties of amines | Organic Chemistry II.

- Moorpark College. Experiment 13 – Properties of Amines and Amides.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- ACS Omega. Pencil and Paper Estimation of Hansen Solubility Parameters.

- BYJU'S. Physical Properties of Amines.

- SciSpace. Three-dimensional Hansen Solubility Parameters as Predictors of Miscibility in Cocrystal Formation.

- PubMed. Organic synthesis provides opportunities to transform drug discovery. (2018).

- Sigma-Aldrich. Solvent Miscibility Table.

- BOC Sciences. Application of Organic Synthesis in New Drug Discovery.

- PubMed. Recent applications of click chemistry in drug discovery.

- Benchchem. An In-depth Technical Guide on the Solubility of N-Cyclohexyl Butylone in Organic Solvents.

Sources

- 1. benchchem.com [benchchem.com]